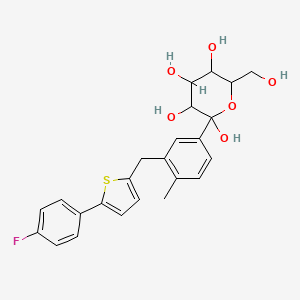

Canagliflozin Impurity 10

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients

Impurity profiling is the identification, quantification, and characterization of impurities in APIs. simsonpharma.compharmaffiliates.com This process is crucial for several reasons:

Patient Safety: Unidentified and potentially toxic impurities can pose health risks. pharmainfo.in Some impurities may be toxic, mutagenic, or carcinogenic. biomedres.us Therefore, identifying and controlling them is essential to ensure patient safety. pharmaffiliates.com

Efficacy and Stability: Impurities can alter the bioavailability and stability of a drug, potentially leading to suboptimal therapeutic outcomes. pharmaffiliates.com Understanding degradation pathways helps in establishing appropriate storage conditions and shelf life. globalpharmatek.com

Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over impurities. pharmaffiliates.com Impurity profiling is a compulsory requirement for new drug applications. globalpharmatek.com

Process Optimization: Studying impurities can reveal how different manufacturing parameters affect their formation, which helps in optimizing the production process to minimize them. globalpharmatek.com

Regulatory Framework for Pharmaceutical Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established comprehensive guidelines for the control of impurities. gmpinsiders.com These guidelines, adopted by regulatory authorities worldwide, ensure that medicines meet uniform global standards. biotech-spain.com

Key ICH guidelines for impurities include:

ICH Q3A(R2): This guideline pertains to impurities in new drug substances produced by chemical synthesis. gmpinsiders.com It sets thresholds for reporting, identifying, and qualifying impurities. pharmaffiliates.com For instance, impurities present at a level of 0.1% or higher should be identified. jpionline.org

ICH Q3B(R2): This guideline focuses on impurities in new drug products, addressing degradation products of the drug substance and reaction products of the drug substance with excipients or container closure systems. gmpinsiders.comeuropa.eu

ICH Q3C(R8): This guideline provides acceptable limits for residual solvents in pharmaceutical products based on their toxicity. gmpinsiders.com

ICH M7: This guideline specifically addresses the assessment and control of mutagenic impurities to limit potential carcinogenic risk. jpionline.org

These guidelines provide a framework for manufacturers to ensure the quality, safety, and efficacy of their products. gmpinsiders.comwww.gov.uk

Overview of Canagliflozin (B192856) Impurities Research Landscape

Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to improve glycemic control in adults with type 2 diabetes. synthinkchemicals.comijpsr.com The synthesis and storage of Canagliflozin can lead to the formation of various process-related and degradation impurities. researchgate.net

Research on Canagliflozin impurities involves:

Identification and Characterization: Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to detect and elucidate the structure of impurities. biomedres.uspharmainfo.in

Synthesis of Impurities: The independent synthesis of impurities is often necessary to confirm their structure and to use them as reference standards in analytical methods. researchgate.net

Method Development: Sensitive analytical methods are developed to detect and quantify impurities at very low levels, including potentially genotoxic impurities. ijpsr.comresearchgate.net

Several impurities of Canagliflozin have been identified, including process impurities like the 3-regio isomer and desfluoro Canagliflozin, and degradation impurities such as hydroperoxide and sulfone derivatives. researchgate.net One such identified impurity is Canagliflozin Impurity 10. The study of these impurities is essential for ensuring the quality and safety of Canagliflozin products. google.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H25FO6S |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C24H25FO6S/c1-13-2-5-16(24(30)23(29)22(28)21(27)19(12-26)31-24)10-15(13)11-18-8-9-20(32-18)14-3-6-17(25)7-4-14/h2-10,19,21-23,26-30H,11-12H2,1H3 |

InChI Key |

MKOMVMKJXCXABB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Structural Characterization and Classification of Canagliflozin Impurities

Classification of Impurities Associated with Canagliflozin (B192856)

Starting Material Impurities

Impurities present in the starting materials are a significant source of related substances in the final canagliflozin API. lcms.cz For instance, the synthesis of canagliflozin often involves starting materials that contain sugar moieties with both alpha and beta isomers. lcms.cz These isomeric impurities can persist through the synthetic process and result in the formation of undesired isomeric impurities in the final drug product. lcms.cz The effective removal of such impurities is crucial for producing high-purity canagliflozin. google.com

One notable impurity that can arise from starting materials is the hydroperoxide impurity. google.com Prior art processes for synthesizing canagliflozin have been associated with the formation of this and other impurities. google.com Regulatory guidelines necessitate the control of such impurities to very low levels, often less than 0.1% or 0.05%. google.com

A Chinese patent describes the discovery of two process impurities during the production of canagliflozin, which had not been previously reported. google.com The patent outlines a method for their removal, which significantly improves the purity of the canagliflozin intermediate to 99.91%, consequently enhancing the purity of the final product. google.com This underscores the importance of identifying and controlling impurities originating from starting materials and subsequent process steps.

Specific Characterization Considerations for Canagliflozin Impurity 10

This compound is a specific, well-characterized impurity associated with canagliflozin. Its structural elucidation and use as a reference standard are vital for the quality control of the final drug product.

While a definitive single structure for "this compound" is not consistently reported across all public sources, it is generally identified as a related substance to canagliflozin. Some sources provide a specific chemical structure and CAS number for this impurity. For instance, one supplier lists Canagliflozin Related Impurity 10 with the CAS number 1799552-91-2 and the molecular formula C24H25FO6S. Another lists a compound with the same molecular formula as a canagliflozin impurity. allmpus.com

It is important to note that different numbering conventions for canagliflozin impurities may exist among various manufacturers and researchers. This can lead to the same impurity being designated with different names or numbers. For example, a search for canagliflozin impurities reveals a variety of named and numbered impurities, such as Canagliflozin Impurity 12, 14, and 17, each with distinct molecular formulas and CAS numbers. allmpus.com

Forced degradation studies, as per ICH guidelines, are instrumental in identifying potential degradation products. hrpub.org One such study on canagliflozin under oxidative stress led to the formation of a degradation product proposed to be 2-(4-Fluorophenyl)-5-({2-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl} methyl) thiophene-1-one, formed by the S-oxidation of the thiophene (B33073) ring. hrpub.orghrpub.org This highlights a potential structure that could be classified as a canagliflozin impurity.

This compound serves as a crucial reference standard in various analytical applications for the quality control of canagliflozin. axios-research.comaquigenbio.com Reference standards are highly characterized chemical compounds used for a variety of purposes in drug development and manufacturing. axios-research.com

The use of this compound as a reference standard is essential for:

Analytical Method Development and Validation (AMV): It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are accurate, precise, and specific for detecting and quantifying this particular impurity. axios-research.comsynzeal.com

Quality Control (QC): During the synthesis and formulation of canagliflozin, this reference standard is used in QC applications to monitor the levels of this impurity and ensure they remain within acceptable limits. axios-research.comsynzeal.com

Impurity Profiling: It aids in the comprehensive impurity profiling of canagliflozin, which is a regulatory requirement. hrpub.orgsynzeal.com

Traceability: The reference standard can be traceable to pharmacopeial standards (like USP or EP), ensuring consistency and comparability of results across different laboratories and manufacturing sites. axios-research.comaquigenbio.comsynzeal.com

The availability of well-characterized impurity reference standards, such as this compound, is fundamental for pharmaceutical research and for ensuring that the final drug product meets the stringent quality and purity standards set by regulatory agencies. google.comsynzeal.com

Analytical Methodologies for Canagliflozin Impurity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile impurities in pharmaceutical substances. Its application in the impurity profiling of Canagliflozin (B192856) is extensive, utilizing various modes and detection systems to achieve separation and quantification.

Reverse Phase HPLC (RP-HPLC) is the most widely adopted chromatographic technique for the analysis of Canagliflozin and its related substances. These methods are designed to separate the main API from its various impurities, which would include species such as Canagliflozin Impurity 10. The separation is typically achieved on a non-polar stationary phase, like a C18 column, with a polar mobile phase.

Research has demonstrated the development of simple, selective, and precise RP-HPLC methods for this purpose. ijbpas.com A common approach involves using a C18 column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like orthophosphoric acid or potassium dihydrogen phosphate. ijbpas.comajpaonline.com Detection is frequently carried out using a UV detector at a wavelength of approximately 290 nm, where Canagliflozin shows significant absorbance. ijbpas.comajpaonline.com The retention time for Canagliflozin in such systems is often around 3 to 5 minutes, allowing for the resolution of impurities that elute before or after the main peak. ajpaonline.comjetir.org

| Parameter | Condition | Source |

|---|---|---|

| Column | Hypersil BDS C18 (250mm x 4.6mm, 5µm) | ijbpas.com |

| Mobile Phase | 0.05M Potassium Dihydrogen Phosphate buffer (pH 5.0) and Acetonitrile (70:30 v/v) | ijbpas.com |

| Flow Rate | 1.0 mL/min | ijbpas.comajpaonline.com |

| Detection Wavelength | 290 nm | ijbpas.comajpaonline.com |

| Column Temperature | Ambient | ajpaonline.com |

| Injection Volume | 20 µL | ijbpas.comajpaonline.com |

Stability-indicating analytical methods are crucial to demonstrate that the procedure can accurately measure the API in the presence of its degradation products, impurities, and excipients. The development of such a method involves subjecting the drug substance to forced degradation under various stress conditions as mandated by the International Conference on Harmonization (ICH) guidelines. hrpub.orghrpub.orgnih.gov These conditions typically include hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. jetir.orghrpub.org

For Canagliflozin, studies have shown its susceptibility to degradation under oxidative, acidic, and basic conditions. jetir.orghrpub.orgresearchgate.net For instance, significant degradation has been observed when Canagliflozin is exposed to 6% hydrogen peroxide, 2N HCl, and 2N NaOH. jetir.org The resulting chromatograms from a validated stability-indicating method must show complete separation of the Canagliflozin peak from the peaks of any formed degradation products, ensuring the method's specificity. jetir.org This capability is essential for accurately quantifying Canagliflozin and its impurities, like Impurity 10, in stability samples and finished products.

| Stress Condition | Details | Source |

|---|---|---|

| Acid Hydrolysis | 2N HCl at room temperature for 4 hours | jetir.org |

| Alkali Hydrolysis | 2N NaOH at room temperature for 4 hours | jetir.org |

| Oxidative Degradation | 6% H₂O₂ overnight at room temperature | jetir.org |

| Thermal Degradation | 60°C for 6 hours | jetir.org |

| Photolytic Degradation | UV light (200 watt hours/square meter) and cool white fluorescent light (1.2 million lux hours) | jetir.org |

To resolve complex mixtures containing the API and a wide range of impurities with varying polarities, gradient elution is often superior to isocratic elution. Optimizing the gradient program is a key step in method development. This involves adjusting the mobile phase composition over time to ensure adequate separation of all components, from early-eluting polar impurities to late-eluting non-polar ones.

For the analysis of Canagliflozin and its potential genotoxic impurities, a gradient program was optimized using a mobile phase consisting of an aqueous buffer (A) and an organic phase (B). jneonatalsurg.com The separation was achieved on a C18 column by programming a linear gradient that systematically increases the proportion of the organic phase, thereby enhancing the elution of more retained components like certain impurities. jneonatalsurg.com The column temperature is also an important parameter, with 40°C found to provide excellent peak shape. jneonatalsurg.com

| Time (minutes) | % Mobile Phase B (Acetonitrile:Water 9:1) | Source |

|---|---|---|

| 0 | 30 | jneonatalsurg.com |

| 10 | 50 | jneonatalsurg.com |

| 15 | 90 | jneonatalsurg.com |

| 20 | 90 | jneonatalsurg.com |

| 20.5 | 30 | jneonatalsurg.com |

| 25 | 30 | jneonatalsurg.com |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the definitive identification and characterization of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the structural elucidation of pharmaceutical impurities. After separation via HPLC, the mass spectrometer provides mass-to-charge (m/z) ratio data, which yields information about the molecular weight and elemental composition of an impurity. hrpub.orghrpub.org Tandem mass spectrometry (MS/MS) further fragments the ions to provide structural details.

This technique has been successfully used to characterize the degradation products of Canagliflozin formed under forced degradation conditions. hrpub.orgresearchgate.netnih.gov For instance, an oxidative degradation product was identified by an addition of 16 m/z units, corresponding to an oxygen atom, suggesting the formation of a thiophene (B33073) oxide. hrpub.org For the analysis of this compound, which has a molecular weight of 450.53 g/mol , LC-MS would be the definitive technique for its identification in a sample. chemicea.com The method often employs electrospray ionization (ESI) in positive mode, where impurities can be detected as protonated molecules [M+H]⁺. hrpub.orgjneonatalsurg.com

| Parameter | Condition | Source |

|---|---|---|

| Mass Spectrometer | ACQUITY SQ Detector | lcms.cz |

| Ionization Mode | Selective Ion Recording (SIR), Positive Ionization | jneonatalsurg.com |

| Cone Voltage | 30 V | lcms.cz |

| Capillary Voltage | 3 kV | lcms.cz |

| Probe Temperature | 600°C | jneonatalsurg.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and semi-volatile organic impurities. thermofisher.com In the context of pharmaceutical manufacturing, these impurities often arise from residual solvents used in the synthesis process. sgs.com While non-volatile impurities like this compound are not analyzed by GC-MS directly, the technique is critical for ensuring that the final API is free from potentially harmful volatile impurities. thermofisher.comsgs.com

The analysis of volatile impurities in pharmaceutical products is often performed using a headspace sampler coupled with a GC-MS system (HS-GC-MS). nih.govlabcompare.com This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC-MS. labcompare.com This method is highly robust and prevents contamination of the system with non-volatile matrix components. labcompare.com Regulatory guidelines provide limits for various classes of residual solvents based on their toxicity, and GC-MS provides the necessary sensitivity and specificity to monitor compliance. sgs.com

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of impurity profiling, enabling the separation of the active pharmaceutical ingredient (API) from related substances and degradation products. For complex mixtures, particularly those containing isomers, advanced techniques are required.

Supercritical Fluid Chromatography (SFC) / UltraPerformance Convergence Chromatography (UPC²™) for Isomeric Separation

The synthesis of Canagliflozin can produce isomeric impurities, such as alpha and beta anomers, which are challenging to separate using conventional normal or reverse-phase chromatography. lcms.czwaters.com UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), offers a powerful solution for this analytical challenge. lcms.cz This technique utilizes supercritical carbon dioxide as the primary mobile phase, which, when combined with an organic co-solvent, provides high separation efficiency and selectivity. lcms.czwaters.com

Research demonstrates that an ACQUITY UPC² system can achieve a rapid and effective separation of Canagliflozin's isomeric impurities. lcms.cz Compared to traditional reverse-phase (RP) methods that can take approximately 65 minutes without providing adequate resolution, the UPC² method accomplished the separation in just 11 minutes. lcms.czwaters.com This significant reduction in analysis time, coupled with lower consumption of organic solvents, makes UPC² a more efficient and environmentally friendly ("green") approach. lcms.czwaters.com The enhanced selectivity and resolution achieved with UPC² are crucial for accurately assaying isomeric impurities and are suitable for scaling up to preparative SFC systems for impurity isolation. lcms.czwaters.com

Table 1: Comparison of RP-HPLC and UPC² for Canagliflozin Isomeric Impurity Analysis

| Parameter | Conventional RP-HPLC | ACQUITY UPC² | Reference |

|---|---|---|---|

| Analysis Time | ~65 minutes | ~11 minutes | lcms.cz, waters.com |

| Resolution | Insufficient for targeted isomers | Excellent selectivity and resolution | lcms.cz |

| Solvent Consumption | Higher | Significantly lower | lcms.cz, waters.com |

| Suitability for Prep Scale-up | Challenging | High | lcms.cz, waters.com |

Preparative Chromatography for Impurity Isolation

To fully characterize an unknown impurity, it must first be isolated from the bulk drug substance in a pure form. Preparative chromatography is the standard technique for this purpose. Studies on Canagliflozin have utilized methods like preparative high-performance liquid chromatography (HPLC) to isolate various process and degradation impurities. researchgate.net

In one instance, a critical dimer impurity (Impurity-C) observed during scale-up studies was successfully isolated from the mother liquor of a production batch using preparative HPLC. researchgate.net Similarly, other degradation impurities, such as a hydroperoxide product (Impurity-D), were enriched and then purified via preparative HPLC for structural elucidation. researchgate.net In other published methods, silica (B1680970) gel column chromatography has been employed to purify impurities from reaction mixtures, demonstrating its utility in post-reaction work-up to obtain reliable impurity reference standards. google.com This isolation is a prerequisite for definitive spectroscopic analysis (e.g., NMR, Mass Spectrometry) to confirm the impurity's structure. researchgate.net

Spectrophotometric Methods for Impurity Detection (e.g., UV-Vis)

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method often used for the quantitative analysis of a drug substance. While primarily used for assaying the main component, it can also serve as a stability-indicating method to detect the presence of impurities that absorb at different wavelengths from the API or cause a shift in the absorption maximum (λmax).

Several UV-spectrophotometric methods have been developed for the estimation of Canagliflozin. researchgate.net These methods utilize different solvents, which can influence the λmax. For instance, one method uses ethanol (B145695) as a solvent, with Canagliflozin showing a λmax at 290 nm. researchgate.net Another method employs methanol, where the λmax is observed at 280 nm. researchgate.net A colorimetric method has also been developed involving a reaction with ceric ammonium (B1175870) sulphate and crystal violet, resulting in a blue-colored complex with a λmax at 578 nm. researchgate.net The presence of an impurity like Impurity 10 could be indicated by deviations from Beer-Lambert law, changes in the spectral shape, or the appearance of extraneous peaks during forced degradation studies. researchgate.nethrpub.org

Table 2: Developed UV-Vis Spectrophotometric Methods for Canagliflozin

| Method | Solvent/Reagents | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Method A | Ethanol | 290 | 5–25 | researchgate.net |

| Method B | Methanol | 280 | 8–12 | researchgate.net |

| Method C | Ceric ammonium sulphate, H₂SO₄, Crystal Violet | 578 | 5–25 | researchgate.net |

| Method D | Methanol | 290 | 10-50 | ajpaonline.com |

Solid-State Analytical Techniques for Polymorphic Impurities

The solid-state form of an API can significantly impact its physicochemical properties. mdpi.com Canagliflozin can exist in different crystalline forms, or polymorphs, and an undesired polymorph is considered an impurity. mdpi.comgoogle.com The active pharmaceutical ingredient in commercial tablets, a hemihydrate form, can potentially convert to other forms, such as an anhydrate or monohydrate, under certain conditions, affecting the drug's quality. researchgate.net Therefore, analytical techniques that can characterize and quantify these polymorphic impurities directly in the solid state are essential.

A suite of solid-state analytical techniques has been applied to the quantitative analysis of low-level polymorphic impurities in Canagliflozin tablets, including Powder X-ray Diffraction (PXRD), Near-Infrared (NIR) Spectroscopy, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy, and Raman Spectroscopy. mdpi.com These methods, often combined with chemometric models like Partial Least Squares Regression (PLSR), can quantify low-content impurities. mdpi.commdpi.com

PXRD: This technique is fundamental for identifying crystalline phases. Quantitative methods based on the intensity of unique diffraction peaks can detect and quantify polymorphic impurities, with reported limits of detection (LOD) for some drug polymorphs being as low as 0.2-0.4%. cambridge.org

NIR Spectroscopy: NIR is particularly sensitive to differences in hydrogen bonding, making it well-suited for distinguishing between hydrate (B1144303) and anhydrate forms. mdpi.comresearchgate.net Studies have successfully developed NIR-based PLSR models to quantify Canagliflozin monohydrate (Mono-CFZ) as a polymorphic impurity in tablets containing the hemihydrate form. mdpi.com The models demonstrated high accuracy, with a limit of detection for Mono-CFZ as low as 0.0164%. mdpi.com

Table 3: Solid-State Techniques for Quantifying Polymorphic Impurities in Canagliflozin

| Technique | Impurity Form | Key Findings | Reference |

|---|---|---|---|

| PXRD | Polymorphic Impurities | Used for qualitative and quantitative analysis of different crystalline forms. | mdpi.com, cambridge.org |

| NIR Spectroscopy | Canagliflozin (CFZ) Anhydrate | PLSR model established with R² = 0.9986 and LOD = 0.1596 %. | mdpi.com |

| NIR Spectroscopy | Canagliflozin Monohydrate (Mono-CFZ) | PLSR model established with R² = 0.9996 and LOD = 0.0164 %. | mdpi.com |

| ATR-FTIR & Raman | Polymorphic Impurities | Used in conjunction with NIR and PXRD for comprehensive solid-state analysis. | mdpi.com |

Validation and Performance Evaluation of Analytical Methods

Adherence to International Conference on Harmonization (ICH) Guidelines

The validation of analytical methods for Canagliflozin (B192856) and its related substances, including impurities, is conducted following the guidelines established by the International Conference on Harmonization (ICH), specifically the Q2(R1) guideline on "Validation of Analytical Procedures: Text and Methodology". ijbpas.com These guidelines provide a comprehensive framework for the validation of various analytical procedures. ijpsr.comsmec.ac.incore.ac.uk The objective is to demonstrate that the analytical method is suitable for its intended purpose, which, in the case of impurity testing, is to accurately and precisely quantify the levels of impurities present in the drug substance or product. ijpsr.comnih.gov

Forced degradation studies are also performed as per ICH guidelines to demonstrate the stability-indicating nature of the analytical method. phmethods.netrjpbcs.com This involves subjecting the drug substance to stress conditions such as acid and alkali hydrolysis, oxidation, and thermal stress to produce degradation products. nih.govphmethods.net The analytical method must then be able to separate these degradation products from the main active ingredient and its known impurities. phmethods.net

Key Validation Parameters

The following subsections detail the key validation parameters that are assessed for an analytical method for a Canagliflozin impurity. While specific data for "Canagliflozin Impurity 10" is not available in the public domain, the following sections present data for other known Canagliflozin impurities to illustrate the validation process.

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ijbpas.comcore.ac.ukphmethods.net In the context of impurity analysis, the method must be able to distinguish between the main drug substance (Canagliflozin), the specific impurity of interest (e.g., this compound), and other related impurities. ijpsr.comresearchgate.net

Specificity is typically demonstrated by showing that there is no interference from blank solutions (containing no analyte) or placebo preparations at the retention time of the analyte. ijbpas.comijpsr.com In chromatographic methods like HPLC, this is confirmed by injecting blank and placebo solutions and observing no significant peaks at the retention time of the impurity. ijbpas.com Furthermore, the method's ability to separate the impurity from Canagliflozin and other potential degradation products is crucial. researchgate.net For instance, in a study on a hydroperoxide impurity of Canagliflozin, the impurity was well-separated from the Canagliflozin peak, and peak purity analysis confirmed the homogeneity of the peaks. researchgate.net

A study on Canagliflozin and its related impurities demonstrated specificity by showing no interference from the chromatogram of the blank solution with the chromatograms of Canagliflozin and its impurities. ijbpas.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. smec.ac.inphmethods.net These parameters are crucial for impurity analysis as they define the sensitivity of the method. hrpub.org

The LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulas LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. phmethods.nethrpub.org

While specific LOD and LOQ values for this compound are not publicly available, data for other Canagliflozin impurities provide an indication of the typical sensitivity of analytical methods. For a hydroperoxide impurity, the LOD and LOQ were found to be 0.32 ppm and 0.97 ppm, respectively. researchgate.net For Canagliflozin Impurity 2, the LOD was 0.050 µg/mL and the LOQ was 0.151 µg/mL. ijbpas.com

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Canagliflozin and its Impurities

| Analyte | LOD | LOQ | Reference |

|---|---|---|---|

| Canagliflozin | 0.248 µg/mL | 0.753 µg/mL | ijbpas.com |

| Canagliflozin Impurity 2 | 0.050 µg/mL | 0.151 µg/mL | ijbpas.com |

| Hydroperoxide Impurity | 0.32 ppm | 0.97 ppm | researchgate.net |

| Canagliflozin | 0.055 µg/mL | 0.15 µg/mL | hrpub.org |

| Canagliflozin | 0.41 µg/ml | 1.24 µg/ml |

This table presents data for Canagliflozin and other specified impurities, not this compound.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. ijbpas.comcore.ac.uk The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ijbpas.com

For impurity analysis, the linearity is typically assessed over a range from the LOQ to 120% or 150% of the impurity's specification limit. ijbpas.com A linear relationship is generally confirmed by a correlation coefficient (r²) value close to 1 (typically >0.99). hrpub.org

For example, the linearity for Canagliflozin and its related Impurity 2 was established in the range of LOQ to 7.5 µg/mL. ijbpas.com In another study, the linearity for a hydroperoxide impurity was found to be in the range of 0.83 ppm to 6.24 ppm with a regression coefficient of 0.9982. researchgate.net

Table 2: Linearity Data for Canagliflozin and its Impurities

| Analyte | Linearity Range | Correlation Coefficient (r²) | Reference |

|---|---|---|---|

| Canagliflozin | LOQ - 7.5 µg/mL | > 0.999 | ijbpas.com |

| Canagliflozin Impurity 2 | LOQ - 7.5 µg/mL | > 0.999 | ijbpas.com |

| Hydroperoxide Impurity | 0.83 - 6.24 ppm | 0.9982 | researchgate.net |

| Canagliflozin | 25 - 225 µg/mL | 0.9995 | hrpub.org |

This table presents data for Canagliflozin and other specified impurities, not this compound.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of the impurity is spiked into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). hrpub.org The percentage of the spiked impurity that is recovered by the analytical method is then calculated. hrpub.org For impurities, the acceptance criteria for recovery are typically within a range of 80% to 120%.

For Canagliflozin Impurity 2, recovery studies were performed at LOQ, 80%, 100%, and 120% of the test concentration, with the percentage recovery ranging from 98.472% to 101.150%. ijbpas.com For a hydroperoxide impurity, recovery was found to be between 90.58% and 114.16%. researchgate.net

Table 3: Accuracy (Recovery) Data for Canagliflozin Impurities

| Impurity | Concentration Level | % Recovery | Reference |

|---|---|---|---|

| Canagliflozin Impurity 2 | LOQ, 80%, 100%, 120% | 98.472% - 101.150% | ijbpas.com |

| Hydroperoxide Impurity | LOQ, 50%, 100%, 150% | 90.58% - 114.16% | researchgate.net |

This table presents data for other specified impurities, not this compound.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst, equipment, and reagents. hrpub.org

Intermediate Precision (Inter-day precision): This expresses the within-laboratory variations, for example, on different days, with different analysts, or with different equipment. hrpub.org

For impurity methods, the %RSD for precision studies should typically be not more than 10-15%. For Canagliflozin Impurity 2, the %RSD for repeatability was 1.051%. ijbpas.com For a hydroperoxide impurity, the %RSD for repeatability and intermediate precision were 7.13% and 4.91%, respectively. researchgate.net

Table 4: Precision Data for Canagliflozin Impurities

| Impurity | Precision Level | % RSD | Reference |

|---|---|---|---|

| Canagliflozin Impurity 2 | Repeatability | 1.051 | ijbpas.com |

| Hydroperoxide Impurity | Repeatability | 7.13 | researchgate.net |

| Hydroperoxide Impurity | Intermediate Precision | 4.91 | researchgate.net |

| Canagliflozin | Repeatability | < 2 | hrpub.org |

| Canagliflozin | Intermediate Precision | < 2 | hrpub.org |

| Canagliflozin Impurities 1-6 | Method Precision (%RSD) | 1.3 - 3.3 | ijpsr.com |

This table presents data for other specified impurities, not this compound.

Robustness

Robustness testing is a critical component of analytical method validation, demonstrating the method's capacity to remain unaffected by small, deliberate variations in procedural parameters. This provides an indication of the method's reliability during routine use. For analytical methods developed for Canagliflozin and its impurities, robustness is typically evaluated by intentionally altering chromatographic conditions and observing the impact on the results.

In one study, the robustness of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method was assessed by introducing minor changes to the mobile phase composition (±2 mL), detection wavelength (±2 nm), and flow rate (±0.1 mL). The results, expressed as the percentage of relative standard deviation (%RSD), were found to be less than two, confirming the robust nature of the method. hrpub.org Another investigation into an HPLC method for Canagliflozin analysis also confirmed its robustness by making slight adjustments to the flow rate, temperature, and mobile phase composition, noting no significant changes in the resulting chromatograms.

A separate study developing an HPLC method for a potential genotoxic hydroperoxide impurity in Canagliflozin also included robustness evaluations. researchgate.net The method's reliability was confirmed under varied conditions, ensuring its suitability for determining the impurity at trace levels. researchgate.net Similarly, research employing Analytical Quality by Design (AQbD) principles for Canagliflozin analysis demonstrated method robustness with values well within the prescribed limits (less than 1%). phmethods.net

Table 1: Example of Robustness Data for an Analytical Method

| Parameter | Variation | Result (%RSD) |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | < 2.0 |

| Mobile Phase Composition | ± 2% | < 2.0 |

This table is a representative example based on typical findings in robustness studies.

System Suitability Testing

System suitability testing is an essential practice in analytical chemistry, used to verify that the chromatographic system is adequate for the intended analysis. ijbpas.com These tests are performed before and during the analysis of unknown samples to ensure the continued validity of the analytical results. Key parameters evaluated include retention time, theoretical plates, resolution, and tailing factor.

For the analysis of Canagliflozin and its related impurities, system suitability is established to ensure the resolution and repeatability of the system are appropriate. ijbpas.com In a study involving the determination of Metformin HCl, Canagliflozin, and their impurities, system suitability parameters were calculated for each compound. For Canagliflozin Impurity 2, the retention time was observed to be 7.253 minutes, with 7287 theoretical plates and a tailing factor of 1.340. ijbpas.com

Another study focusing on a genotoxic hydroperoxide impurity in Canagliflozin utilized system suitability tests by injecting six standard solutions. researchgate.net The percentage relative standard deviation for the impurity peak was less than 10%, and the tailing factor remained below 2.0 throughout the validation process, indicating the system's suitability for quantification. researchgate.net

Table 2: System Suitability Parameters for Canagliflozin and an Impurity

| Parameter | Canagliflozin | Canagliflozin Impurity 2 | Acceptance Criteria |

|---|---|---|---|

| Retention Time (min) | 5.370 ijbpas.com | 7.253 ijbpas.com | As per method |

| Theoretical Plates | 7427 ijbpas.com | 7287 ijbpas.com | > 2000 |

Analytical Quality by Design (AQbD) Approaches in Method Development

Analytical Quality by Design (AQbD) is a systematic approach to method development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. phmethods.netresearchgate.net This forward-thinking approach is increasingly being applied to the development of analytical methods for pharmaceuticals like Canagliflozin to ensure they are robust and fit for purpose.

The AQbD process for developing an analytical method for Canagliflozin involves several key steps:

Defining the Analytical Target Profile (ATP): This involves identifying the method's goals, such as the target analytes (including Canagliflozin and its impurities), the analytical technique to be used (e.g., RP-HPLC), and the required performance characteristics. phmethods.netacs.org

Identifying Critical Quality Attributes (CQAs) and Critical Method Variables (CMVs): CQAs are the properties of the analytical result that should be within a certain range to ensure the desired quality. CMVs are the method parameters that can affect the CQAs. Risk assessment tools are often used to identify these critical factors. phmethods.netscielo.br

Method Optimization using Design of Experiments (DoE): DoE is a statistical tool used to systematically investigate the effects of multiple CMVs on the CQAs in a minimal number of experiments. acs.org This allows for the establishment of a Method Operable Design Region (MODR), which is the multidimensional space of method parameters that has been demonstrated to provide assurance of quality. phmethods.net

Control Strategy and Continuous Method Monitoring: A control strategy is designed to ensure the method consistently operates within the MODR. phmethods.net Continuous monitoring of the method's performance provides ongoing assurance that it remains in a state of control. phmethods.net

Studies have successfully applied AQbD principles to develop stability-indicating RP-HPLC methods for Canagliflozin. phmethods.netresearchgate.net These methods have been shown to be linear, accurate, precise, and robust, demonstrating the effectiveness of the AQbD approach in creating reliable and efficient analytical procedures for routine quality control. phmethods.net

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| Canagliflozin |

| This compound |

| Canagliflozin Impurity 2 |

| Hydroperoxide impurity |

Control Strategies and Risk Mitigation for Canagliflozin Impurities

Impurity Control in Active Pharmaceutical Ingredient Synthesis

The synthesis of Canagliflozin (B192856) is a complex, multi-step process that can lead to the formation of various impurities. americanpharmaceuticalreview.com These can include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. jpionline.org Effective control of these impurities begins at the earliest stages of API synthesis.

A key strategy for minimizing impurities is the optimization of the synthetic process itself. acs.org By applying principles of Quality by Design (QbD), critical process parameters (CPPs) are identified and controlled to ensure a robust and reproducible manufacturing process. acs.orgsrce.hr For Canagliflozin, this includes optimizing steps such as Friedel-Crafts acylation, Lewis acid-mediated reductive elimination, n-BuLi mediated C-arylation, and reductive demethoxylation. acs.org

The use of advanced techniques like flow chemistry, particularly with plug flow reactors (PFRs), can overcome limitations of traditional batch chemistry. acs.org This is especially relevant for reactions involving organolithium compounds, which often require cryogenic temperatures to prevent the formation of impurities due to unstable lithiated species. acs.org Flow chemistry's superior heat transfer capabilities allow for better control of these reactions, leading to higher yields and improved quality. acs.org

During the development of generic versions of Canagliflozin, the synthesis often begins with starting materials that contain a mix of alpha and beta isomers. lcms.czwaters.com These isomeric impurities can be carried through the synthesis to the final API. lcms.czwaters.com Therefore, process optimization also focuses on controlling the stereochemistry of the reactions to favor the desired beta-isomer of Canagliflozin and minimize the formation of the unwanted alpha-anomer, which is then typically removed during crystallization steps. researchgate.net

Forced degradation studies are instrumental in understanding the degradation pathways of Canagliflozin and identifying potential degradation products that could arise under various stress conditions. hrpub.orgnih.gov Studies have shown that Canagliflozin is susceptible to degradation under oxidative, alkaline, and thermal conditions, while it is relatively stable under acidic and photolytic stress. asiapharmaceutics.infoinnovareacademics.in This information is crucial for developing a synthesis and storage strategy that minimizes the formation of degradation impurities. hrpub.orgnih.gov For instance, one study identified two degradation products (DP1 and DP2) formed under oxidative stress. nih.gov Another study characterized an oxidative degradation product as being formed by the S-oxidation of the thiophene (B33073) ring to a thiophene oxide. hrpub.org

A study on the synthesis of a Rociletinib intermediate, which also utilized a QbD approach, highlighted the importance of solvent screening and optimization of parameters like solvent volume and ratio to achieve good conversion and minimize impurities. srce.hrresearchgate.net Similar principles are applied to the synthesis of Canagliflozin to ensure high purity of the final product.

Given Canagliflozin's susceptibility to oxidative degradation, the use of antioxidants can be a valuable strategy to prevent the formation of related impurities. hrpub.orgnih.govasiapharmaceutics.info While direct evidence for the use of specific antioxidants during the manufacturing process of Canagliflozin is not extensively detailed in publicly available literature, the understanding of its degradation pathways strongly suggests their potential utility.

Studies have shown that SGLT2 inhibitors, the class of drugs to which Canagliflozin belongs, possess antioxidant properties themselves. scienceopen.commdpi.com Canagliflozin has been shown to reduce oxidative stress in various biological models. ahajournals.orgnih.gov For instance, it can increase the activity of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). mdpi.comnih.gov This inherent antioxidant activity might contribute to its stability, but the addition of external antioxidants during synthesis or in the final formulation could provide further protection against oxidative degradation.

In a broader context, the use of scavengers is a common practice in pharmaceutical manufacturing to remove reactive impurities or by-products. For example, in syntheses involving organolithium reagents, quenching agents are used to terminate the reaction and neutralize any remaining reactive species, thereby preventing the formation of unwanted side products. google.com

In-Process Control and Quality Assurance

Robust in-process control (IPC) and quality assurance (QA) systems are essential for monitoring and controlling impurity levels throughout the Canagliflozin manufacturing process. moph.go.th This involves the use of highly sensitive and specific analytical methods to detect and quantify impurities at various stages of production.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical testing for Canagliflozin and its impurities. asiapharmaceutics.inforesearchgate.net Various HPLC methods have been developed and validated according to International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, linearity, and specificity. asiapharmaceutics.inforesearchgate.netphmethods.net These methods are capable of separating Canagliflozin from its potential impurities, including process-related impurities and degradation products. hrpub.org For instance, a stability-indicating HPLC method was developed to separate Canagliflozin from its degradation products formed under stress conditions. innovareacademics.in

Ultra-Performance Convergence Chromatography (UPC2) has emerged as a powerful technique for the analysis of isomeric impurities in Canagliflozin. lcms.czwaters.comwaters.com This technique offers faster analysis times and better separation efficiency for challenging isomer separations compared to traditional normal and reverse-phase chromatography. lcms.czwaters.com

The quality control process includes testing of starting materials, intermediates, and the final API to ensure they meet predefined specifications. moph.go.th Batch analysis of Canagliflozin has demonstrated that the manufactured product consistently meets the required acceptance criteria. moph.go.th The implementation of a Quality-by-Design (QbD) approach includes continuous method monitoring (CMM) to proactively identify and address any out-of-trend performance of the analytical methods. phmethods.net

The following table summarizes some of the analytical methods used for the quality control of Canagliflozin:

| Analytical Technique | Purpose | Key Findings/Application |

| HPLC | Quantification of Canagliflozin and its impurities | Development of stability-indicating methods to separate the drug from degradation products. hrpub.orgasiapharmaceutics.infoinnovareacademics.in |

| UPC2 | Separation of isomeric impurities | Faster and more efficient separation of alpha and beta isomers compared to traditional chromatography. lcms.czwaters.com |

| LC-MS/MS | Characterization of degradation products | Identification of the structure of oxidative degradation products. hrpub.org |

| UV-Visible Spectrophotometry | Estimation of Canagliflozin in bulk and formulations | A simple and cost-effective method for routine analysis. bamu.ac.in |

Regulatory Compliance and Impurity Thresholds

The control of impurities in Canagliflozin is governed by strict regulatory guidelines established by international bodies like the ICH. These guidelines provide a framework for the identification, qualification, and control of impurities to ensure patient safety. jpionline.org

Potential genotoxic impurities (PGIs) are of particular concern due to their ability to damage DNA and potentially cause cancer. researchgate.net The ICH M7 guideline provides a framework for the assessment and control of these impurities. jpionline.org The Threshold of Toxicological Concern (TTC) is a key concept in this guideline, representing a level of exposure to a genotoxic impurity that is considered to be associated with a negligible risk. researchgate.net For genotoxic impurities, a TTC of 1.5 µ g/day intake is generally considered acceptable. researchgate.net

In the case of Canagliflozin, a potential genotoxic hydroperoxide impurity has been identified. researchgate.net Given that the maximum daily dose of Canagliflozin is 300 mg, the permissible limit for this genotoxic impurity is calculated to be 5 ppm. researchgate.netresearchgate.net Highly sensitive analytical methods, such as a specific HPLC method, have been developed to detect and quantify this hydroperoxide impurity at trace levels, with a limit of detection (LOD) of 0.32 ppm and a limit of quantification (LOQ) of 0.97 ppm. researchgate.netresearchgate.net

In silico tools like TOPKAT and DEREK are used to predict the genotoxicity of impurities based on their chemical structure. nih.gov Studies on dimer impurities of Canagliflozin have shown no evidence of mutagenicity or clastrogenicity in both in silico and in vitro tests, classifying them as non-mutagenic. tandfonline.com

The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances. ich.orgpremier-research.com These thresholds are based on the maximum daily dose of the drug. americanpharmaceuticalreview.com

The following table, based on ICH Q3A guidelines, outlines the thresholds for a drug with a maximum daily dose like Canagliflozin (≤ 2 g/day ):

| Threshold | Level |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification Threshold | 0.15% or 1.0 mg per day intake (whichever is lower) |

Source: ICH Q3A(R2) Guideline ich.org

Any impurity present at a level above the reporting threshold must be reported in the regulatory submission. ich.org If an impurity exceeds the identification threshold , its structure must be elucidated. ich.org Impurities present above the qualification threshold require safety data to justify their presence at that level. ich.org If an impurity is found to be unusually potent or toxic, the limits may need to be set even lower. americanpharmaceuticalreview.com The principle of keeping impurity levels "as low as reasonably practicable" (ALARP) is also a key consideration. tga.gov.au

Reference standards for known impurities, such as "Canagliflozin EP Impurity C," are used for impurity profiling to ensure that the levels in the final product are within the specified limits. synthinkchemicals.com These standards are crucial for method validation, quality control, and stability studies. synzeal.com

Stability Monitoring and Shelf-Life Considerations

The stability of a drug substance and its corresponding drug product is a critical quality attribute that ensures safety and efficacy throughout the product's lifecycle. For canagliflozin, stability monitoring involves a systematic evaluation to understand how its quality varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for determining appropriate storage conditions and establishing a valid shelf-life for both the active pharmaceutical ingredient (API) and the finished dosage form. A crucial aspect of this monitoring is the detection and quantification of impurities, including specific degradation products like Canagliflozin Impurity 10, which can form during manufacturing or upon storage.

Forced degradation studies are a cornerstone of stability assessment, providing insight into the intrinsic stability of a drug molecule and its likely degradation pathways. In the case of canagliflozin, such studies have demonstrated its susceptibility to degradation under various stress conditions. For instance, research has shown that canagliflozin degrades significantly under acidic, basic, and oxidative conditions. One significant degradation product that has been identified and characterized is this compound, also known as (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3,4,5-tetraol. This impurity is a diastereomer of canagliflozin, differing in the stereochemistry at the C-1 (anomeric) carbon of the glucose moiety.

The formation of this compound is particularly noted under acidic stress conditions. The mechanism likely involves the acid-catalyzed cleavage of the C-glycosidic bond, followed by re-cyclization, which can result in the formation of the thermodynamically more stable alpha-anomer, which is Impurity 10. The rate of formation and the equilibrium between canagliflozin (the beta-anomer) and Impurity 10 (the alpha-anomer) are influenced by factors such as pH, temperature, and the presence of water.

Regulatory guidelines necessitate the implementation of validated, stability-indicating analytical methods capable of separating and quantifying canagliflozin from its impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose. These methods must be able to resolve this compound from the parent drug and other potential process-related or degradation impurities.

The data below, compiled from various research findings, illustrates the behavior of canagliflozin under forced degradation conditions and highlights the formation of its key impurities.

Table 1: Summary of Canagliflozin Forced Degradation Studies

This table provides a summary of the percentage of canagliflozin degradation and the observed formation of major impurities under different stress conditions as reported in scientific literature.

| Stress Condition | Reagent/Details | Duration | Degradation of Canagliflozin (%) | Major Impurities Detected | Reference |

| Acid Hydrolysis | 0.1 N HCl | 8 hours | 13.5% | This compound (alpha-anomer) | |

| Base Hydrolysis | 0.1 N NaOH | 2 hours | 11.2% | Degradation products formed | |

| Oxidative | 30% H₂O₂ | 24 hours | 14.8% | Oxidative degradants | |

| Thermal | 60°C | 5 days | 4.3% | Thermal degradants | |

| Photolytic | UV Light (254 nm) | 5 days | 3.7% | Photolytic degradants |

Detailed analysis from specific studies provides quantitative data on the formation of this compound. For example, a study developing a stability-indicating assay method reported the specific amounts of impurities formed under various conditions.

Table 2: Quantitative Analysis of Impurity Formation in Canagliflozin Under Stress

This interactive table details the percentage of specific impurities, including Impurity 10, formed under forced degradation.

| Stress Condition | Canagliflozin Assay (%) | Impurity 10 (%) | Other Major Impurities (%) | Total Impurities (%) |

| Initial (Unstressed) | 99.8 | Not Detected | 0.08 | 0.08 |

| Acidic (0.1N HCl, 60°C, 2h) | 88.4 | 9.5 | 1.2 | 10.7 |

| Basic (0.05N NaOH, 60°C, 30m) | 91.2 | Not Detected | 7.9 | 7.9 |

| Oxidative (6% H₂O₂, RT, 6h) | 90.5 | Not Detected | 8.5 | 8.5 |

Future Directions in Canagliflozin Impurity Research

Development of Novel Analytical Techniques for Trace Impurities

The detection and quantification of trace-level impurities are critical for ensuring the safety and efficacy of pharmaceutical products. selectscience.net As regulatory standards become more stringent, the development of highly sensitive and selective analytical methods is paramount. drug-dev.com Conventional detection techniques, such as those relying on ultraviolet (UV) detection, are often insufficient for identifying minute quantities of impurities. nih.gov

Future research is centered on the advancement and application of hyphenated analytical techniques, which combine the separation power of chromatography with the specificity of advanced detection methods.

Key Developments:

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is a cornerstone for impurity analysis, offering high sensitivity and specificity for detecting, identifying, and quantifying impurities. chemass.si Advances in LC-MS, particularly with high-resolution mass spectrometry (HRMS) like Time-of-Flight (TOF) and Orbitrap, allow for the identification of unknown impurities at levels below 0.1%.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile impurities, coupling Gas Chromatography with Mass Spectrometry provides powerful identification capabilities. drug-dev.com Evolved Gas Analysis (EGA), which combines thermogravimetric analysis (TGA) with MS or Fourier Transform Infrared Spectroscopy (FTIR), can identify residual solvents and other volatile impurities that are released from a sample upon heating. drug-dev.com

Two-Dimensional Liquid Chromatography (2D-LC): This technique enhances peak capacity and resolution by using two different columns for separation, which is particularly useful for complex samples containing numerous impurities.

| Analytical Technique | Principle | Application in Impurity Analysis |

| LC-MS | Separates compounds based on their interaction with a stationary phase and mobile phase, followed by detection based on mass-to-charge ratio. | Identification and quantification of known and unknown non-volatile impurities. |

| GC-MS | Separates volatile compounds in the gas phase, followed by mass-based detection. | Analysis of residual solvents and volatile organic impurities. |

| TGA-FTIR/MS | Measures mass loss of a sample as a function of temperature, with evolved gases analyzed by spectroscopy or spectrometry. | Characterization of solvates and identification of thermal degradation products. |

| 2D-LC | Utilizes two independent chromatographic separations in a single analysis for enhanced resolution. | Separation of co-eluting impurities in complex mixtures. |

These advanced methods are crucial for profiling impurities like Canagliflozin (B192856) Impurity 10, enabling a deeper understanding of their formation and ensuring their levels are controlled within acceptable limits. selectscience.net

Advanced Computational Chemistry for Impurity Prediction

Computational chemistry is emerging as a powerful tool to predict the formation of potential impurities during the synthesis and storage of pharmaceuticals, thereby accelerating process development and reducing the need for extensive experimental studies. openreview.net By modeling chemical reactions and degradation pathways, researchers can anticipate the formation of impurities like Canagliflozin Impurity 10 before they are detected analytically.

In Silico Modeling: Computer-based models can predict the pharmacokinetic, pharmacodynamic, and toxicological profiles of impurities. researchgate.nettandfonline.com This allows for an early assessment of the potential risks associated with an impurity, guiding the development of appropriate control strategies.

AI-Assisted Prediction: Artificial intelligence and machine learning algorithms can be trained on large datasets of chemical reactions to predict likely reaction byproducts and degradation products. openreview.net These tools can analyze the structure of Canagliflozin and the reagents used in its synthesis to forecast the probability of forming specific impurities. openreview.netresearchgate.net

Polymorph Prediction: Computational methods are also used to predict the different crystalline forms (polymorphs) a molecule can adopt. nih.gov This is important because different polymorphs can have different impurity profiles.

The integration of these computational approaches allows for a more proactive approach to impurity management, helping to design synthetic routes that minimize the formation of undesirable compounds from the outset. openreview.net

Green Chemistry Principles in Impurity Management

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact and improve the sustainability of its manufacturing processes. ispe.orginstituteofsustainabilitystudies.com This approach focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. syrris.commdpi.com

Applying green chemistry to the synthesis of Canagliflozin can directly impact the formation of impurities.

Key Green Chemistry Strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. ispe.orginstituteofsustainabilitystudies.com

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids. ispe.org

Catalysis: Employing catalytic reagents in place of stoichiometric ones to increase reaction efficiency and reduce waste. ispe.orgsyrris.com Biocatalysis, which uses enzymes, can offer high selectivity under mild conditions. mdpi.com

Waste Reduction: Implementing strategies like continuous flow synthesis, which can improve reaction control, minimize waste, and enhance safety. ispe.orgsyrris.com

By optimizing reaction conditions and utilizing more sustainable methodologies, the formation of byproducts such as this compound can be significantly reduced, leading to a purer final product and a more environmentally friendly manufacturing process. syrris.com

| Green Chemistry Principle | Application in Pharmaceutical Manufacturing | Impact on Impurity Management |

| Prevent Waste | Design syntheses with fewer steps and higher yields. | Reduces the volume of waste streams that may contain impurities. |

| Atom Economy | Maximize the incorporation of reactant atoms into the final product. | Minimizes the formation of byproducts. |

| Less Hazardous Synthesis | Use non-toxic or less toxic reagents and solvents. | Reduces the risk of forming hazardous impurities. |

| Catalysis | Use catalysts to improve reaction efficiency and selectivity. | Can prevent the formation of side products and related impurities. |

Standardization of Impurity Reference Materials

The availability of high-quality, well-characterized reference standards is fundamental for the accurate identification and quantification of impurities. synzeal.com A reference standard for this compound is essential for validating analytical methods and for routine quality control testing. synthinkchemicals.com

The process of standardization involves:

Synthesis and Isolation: Preparing the impurity with a high degree of purity.

Structural Characterization: Confirming the chemical structure of the impurity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Determination: Accurately assessing the purity of the reference material.

Certification: Providing a certificate of analysis (COA) that details the identity, purity, and other relevant characteristics of the standard. synzeal.com

Regulatory bodies and pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) establish guidelines for the qualification and use of impurity reference standards. synthinkchemicals.comalfaomegapharma.com The availability of a globally recognized, certified reference standard for this compound ensures that different laboratories can achieve consistent and reliable analytical results, which is crucial for regulatory compliance and patient safety. synzeal.comsynthinkchemicals.com

Q & A

Q. What strategies mitigate the risk of Impurity 10 formation during scale-up synthesis?

- Methodological Answer : Implement quality by design (QbD) principles:

- Critical Process Parameters (CPPs) : Optimize reaction time, temperature, and solvent purity via design of experiments (DoE).

- In-line PAT tools : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate purity.

- Purification : Employ countercurrent chromatography or crystallization with anti-solvent addition to enhance impurity removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.